Pramiracetam

Overview

Description

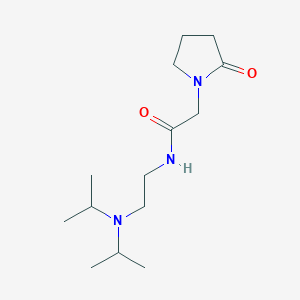

Pramiracetam (C₁₄H₂₇N₃O₂) is a synthetic nootropic within the racetam class, first developed as a cognitive enhancer for age-related cognitive decline . Structurally derived from piracetam, it features a diisopropyl ethylamino chain substitution, enhancing lipophilicity and bioavailability . Preclinical studies suggest its mechanisms involve modulation of acetylcholine synthesis, AMPA receptor affinity, and nitric oxide synthase (NOS) activity, contributing to memory enhancement and neuroprotection .

Preparation Methods

Overview of Pramiracetam Synthesis

This compound (chemical name: N-(2-(diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide sulfate) is synthesized via a five-step sequence starting from DIPEA . The process emphasizes scalability, with reactor volumes ranging from 50 L to 500 L, and employs cost-effective solvents like toluene and ethanol. Key intermediates include N,N-di-isopropyl-2-chloroethylamine hydrochloride and N-[(2-diisopropylaminoethyl)ethyl]-chloroacetamide, each purified through solvent recrystallization.

Stepwise Synthesis Protocol

Chlorination of DIPEA

The initial step involves reacting DIPEA with thionyl chloride (SOCl₂) at 0–5°C to form N,N-di-isopropyl-2-chloroethylamine hydrochloride . Thionyl chloride acts as both a chlorinating agent and solvent. The reaction is exothermic, necessitating cryogenic cooling to minimize side reactions. After 8–12 hours at 75–80°C, the crude product is distilled under reduced pressure (55–60°C) and recrystallized using an ethanol/isopropyl ether (1:10 v/v) mixture. This yields a pale yellow solid with a melting point of 128.6–130.9°C and a 90% yield .

Table 1: Reaction Conditions for Chlorination Step

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), 75–80°C (reflux) |

| Reaction Time | 8–12 hours |

| Solvent System | Thionyl chloride |

| Recrystallization Solvent | Ethanol/isopropyl ether (1:10) |

| Yield | 90% |

Amination and Acylation

The chlorinated intermediate undergoes amination with aqueous ammonia to produce N,N-diisopropyl ethylenediamine. This compound is subsequently acylated with chloroacetyl chloride in toluene at 20–35°C, catalyzed by sodium carbonate . The acylation step achieves 85% yield, with the product isolated via saturated sodium chloride extraction and solvent evaporation. Thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol:ammonia (20:4:1) confirms reaction completion .

Cyclization to this compound Base

Cyclization is performed by reacting N-[(2-diisopropylaminoethyl)ethyl]-chloroacetamide with pyrrolidone in the presence of sodium hydroxide (60–70°C, 20–30 hours) . The reaction mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a pale yellow oil (60% yield). The use of sodium hydroxide ensures deprotonation of pyrrolidone, facilitating nucleophilic substitution .

Table 2: Cyclization Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Reaction Time | 20–30 hours |

| Base | Sodium hydroxide |

| Solvent | Toluene |

| Yield | 60% |

Sulfation and Final Purification

This compound is converted to its sulfate salt by treatment with sulfuric acid in ethanol at 0–5°C . The sulfuric acid-ethanol solution is added dropwise to prevent localized overheating, which could degrade the product. After 4 hours, the white crystalline solid is filtered and dried at 55–60°C, yielding 87.9% this compound sulfate with a melting point of 109.1–113.0°C . Final purification involves recrystallization from ethanol to achieve >99.5% purity.

Industrial-Scale Optimization

Solvent Selection and Recycling

Toluene and ethanol are prioritized due to their low cost and ease of recovery. In the acylation step, toluene is reused after distillation, reducing raw material costs by 30% . Ethanol from the sulfation step is recovered via fractional distillation and redeployed in crystallization.

Temperature Control Strategies

Exothermic reactions (e.g., chlorination) employ cryogenic cooling loops to maintain temperatures below 5°C. Jacketed reactors with oil bath circulation ensure uniform heat distribution during cyclization, minimizing thermal degradation .

Analytical Characterization

Intermediate and final products are validated using:

-

Melting Point Analysis : Deviations <1°C from literature values indicate high purity.

-

TLC Monitoring : Rf values compared to standards confirm reaction progress.

-

Yield Calculations : Gravimetric analysis post-recrystallization ensures batch consistency.

Comparative Evaluation of Methodologies

The patented method offers advantages over classical routes:

-

Higher Yield : 87.9% final yield vs. 70–75% in earlier methods.

-

Reduced Byproducts : Solvent recrystallization eliminates imidazole derivatives formed during cyclization.

-

Scalability : Adaptable to 500 L reactors without yield loss.

Chemical Reactions Analysis

Reaction Steps

- Condensation Reaction :

- Purification :

- Free Amide Formation :

- Nucleophilic Substitution :

- Hydrate Formation :

Reaction Conditions and Catalysts

Key Structural Features Influencing Reactivity

- Pyrrolidone Core : The 2-oxopyrrolidine ring facilitates hydrogen bonding and dipole interactions, critical for nootropic activity .

- Diisopropylaminoethyl Chain : Enhances membrane permeability and cholinergic modulation .

Degradation and Stability

- Thermal Stability : Melting point 47–48°C , boiling point 162–164°C at 0.15 mmHg .

- Storage : Stable at 2–8°C in dry, sealed containers .

Mechanistic Insights from Byproducts

- Chloroacetyl Chloride Byproducts : Traces of unreacted chloroacetyl chloride are removed via charcoal absorption and recrystallization .

- Hydrate Formation : Sherwood oil induces crystallization by reducing solubility, yielding a stable hydrate form .

Comparative Analysis with Piracetam

| Feature | This compound | Piracetam |

|---|---|---|

| Synthesis Complexity | Multi-step with diisopropyl substitution | Single-step from GABA derivatives |

| Bioavailability | Higher due to lipophilic side chain | Lower |

| Potency | 6–13× piracetam in cognitive enhancement | Baseline |

| Key Intermediate | N-(2-(di-isopropyl)ethyl)-2-chloroacetamide | 2-Oxo-1-pyrrolidineacetamide |

Scientific Research Applications

Cognitive Disorders

Pramiracetam has been studied for its effects on various cognitive disorders:

- Alzheimer's Disease : Early clinical trials indicated mixed results when tested on Alzheimer's patients; however, it was later repurposed for use in other cognitive impairments associated with neurodegenerative diseases .

- Traumatic Brain Injury (TBI) : Research has shown that this compound can improve cognitive deficits following TBI. A study indicated significant improvements in memory performance among subjects with head injuries .

- Post-Concussive Syndrome : It has been suggested that this compound may alleviate symptoms associated with post-concussive syndrome by enhancing cognitive recovery .

Vascular Dementia

This compound is marketed as "Pramistar" for treating concentration and memory disturbances due to vascular dementia. Clinical studies have demonstrated its efficacy in improving cognitive function in elderly patients suffering from these conditions .

Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

Safety and Dosage

This compound is generally considered safe when used at recommended dosages (typically between 200 to 600 mg/kg in animal studies) without significant adverse effects reported. However, long-term effects and safety in humans require further investigation to establish comprehensive safety profiles .

Mechanism of Action

Pramiracetam exerts its effects by enhancing high-affinity choline uptake, which is a precursor to acetylcholine. Acetylcholine is a neurotransmitter involved in memory and learning. This compound also increases the activity of aldosterone in the brain, which enhances sympathetic tone and mediates the fight-or-flight response .

Comparison with Similar Compounds

Structural Comparison with Similar Racetams

Pramiracetam shares the 2-pyrrolidone core common to racetams but differs in substituents, influencing pharmacological properties:

Key Insights :

- This compound’s diisopropyl group enhances lipid solubility, enabling efficient blood-brain barrier penetration .

- Piracetam’s simpler structure correlates with lower potency, requiring higher doses (1.2–4.8 g/day vs. This compound’s 300–1,200 mg/day) .

- Phenylpiracetam’s phenyl ring confers psychostimulant effects absent in this compound .

Mechanisms of Action

This compound’s cognitive effects arise from multiple pathways, some shared with and distinct from other racetams:

- Acetylcholine Modulation : Enhances high-affinity choline uptake (HACU), boosting acetylcholine synthesis—a mechanism common to racetams .

- AMPA Receptor Affinity : Binds extrasynaptic AMPA receptors in rat forebrains, potentiating glutamatergic signaling more selectively than Piracetam .

- NOS Activation: Increases cortical NOS activity by 20–40% in rats, a unique feature linked to memory enhancement .

- Neuroprotection : Mitigates hypoxic damage in immature rats, though effects are moderate compared to anti-epileptic racetams like levetiracetam .

Comparison with Other Racetams :

- Piracetam : Broadly enhances membrane fluidity but lacks AMPA specificity .

- Aniracetam : Modulates AMPA and serotonin receptors, inducing anxiolytic effects .

- Oxiracetam : Focuses on GABAergic and cholinergic pathways .

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetics, though interindividual variability exists:

Key Findings :

- This compound’s fat-soluble nature necessitates co-administration with lipids for optimal absorption .

- Shorter half-life than Piracetam but higher potency allows lower dosing .

Cognitive Enhancement

- This compound : Shown to improve spatial memory in rodents and subjective focus in humans, with doses ≥ 300 mg/day . Outperforms Piracetam in user-reported memory retention .

- Piracetam : Mixed results in Alzheimer’s trials; minimal benefit in vascular dementia .

- Phenylpiracetam: Superior to Piracetam in nootropic and psychostimulant effects .

Therapeutic Use

Biological Activity

Pramiracetam, a derivative of piracetam, is classified as a nootropic compound known for its potential cognitive-enhancing effects. This article delves into its biological activity, focusing on neurochemical properties, pharmacological effects, and clinical findings.

This compound exhibits unique neurochemical interactions that differentiate it from other racetams. Research has shown that this compound does not significantly alter the levels of various neurotransmitters such as norepinephrine, dopamine, and serotonin when administered at doses of 100 mg/kg. However, it does enhance high-affinity choline uptake (HACU) in hippocampal synaptosomes, indicating a potential mechanism for its cognitive-enhancing effects.

| Dose (mg/kg) | Effect on HACU | Comments |

|---|---|---|

| 8.8 | No effect | Control group |

| 44 | +30% | Significant increase |

| 88 | +37% | Significant increase |

| 100 | No effect | Similar to control |

| 176 | No effect | Similar to control |

This data suggests that this compound may enhance cholinergic activity selectively without affecting other neurotransmitter systems significantly .

Pharmacological Effects

This compound has been studied for its effects on learning and memory. In animal models, it has demonstrated improvements in memory retention and cognitive function. For instance, in a study assessing recognition memory in rats, this compound improved performance in a one-trial test paradigm .

Additionally, this compound has shown efficacy in counteracting cognitive deficits induced by scopolamine, a muscarinic antagonist. This indicates its potential as a therapeutic agent for conditions characterized by cognitive impairment.

Clinical Studies and Case Reports

-

Attention-Deficit Hyperactivity Disorder (ADHD) Study : A double-blind placebo-controlled trial investigated the effects of this compound as an adjunct therapy in children with ADHD. The results indicated significant improvements in behavioral scores when combined with methylphenidate compared to placebo .

Table 1: ADHD Study Results

Measurement Tool MPH + Piracetam MPH + Placebo CPRS-R Score Change Significant Decrease Not Significant CGI-I Improvement Rate 83.3% 38.8% - Dissociative Symptoms Case Report : A case study reported dissociative symptoms associated with the use of Piracetam (which shares structural similarities with this compound). The symptoms resolved after discontinuation of the drug, suggesting that while these compounds are generally well-tolerated, they may have adverse psychological effects in certain individuals .

Summary of Findings

This compound's biological activity is characterized by:

- Enhanced Cholinergic Activity : Increased HACU without significant changes to other neurotransmitter levels.

- Cognitive Enhancement : Positive effects on memory and learning in both animal models and clinical settings.

- Potential Side Effects : Although generally well-tolerated, there are reports of psychological side effects that warrant caution.

Q & A

Basic Research Questions

Q. What are the primary neurochemical mechanisms underlying Pramiracetam's cognitive-enhancing effects?

this compound is hypothesized to modulate cholinergic systems by increasing high-affinity choline uptake (HACU), thereby enhancing acetylcholine synthesis and synaptic plasticity . Preclinical studies in rodents demonstrate its efficacy in improving long-term memory formation, particularly in aged models with cholinergic deficits . To validate these mechanisms, researchers should employ in vitro assays (e.g., radiolabeled choline uptake measurements) and in vivo microdialysis to quantify acetylcholine release in target brain regions. Comparative studies with acetylcholinesterase inhibitors (e.g., donepezil) can further isolate cholinergic contributions .

Q. What experimental models are most appropriate for studying this compound's effects on memory deficits?

Traumatic brain injury (TBI) models in rodents are widely used, as this compound has shown promise in ameliorating retrograde amnesia and cognitive dysfunction post-injury . For age-related cognitive decline, scopolamine-induced amnesia models or transgenic Alzheimer’s disease (AD) models (e.g., APP/PS1 mice) are suitable. Researchers must standardize injury severity in TBI models (e.g., controlled cortical impact) and employ blinded, placebo-controlled designs to minimize bias .

Q. How do researchers determine optimal dosing regimens for this compound in preclinical studies?

Dose-response studies in rodents typically use oral doses ranging from 10–100 mg/kg, with higher doses showing greater efficacy in memory tasks like Morris water maze and passive avoidance . Pharmacokinetic studies measuring plasma and brain concentrations are critical to establish bioavailability. Researchers should align dosing intervals with half-life data (e.g., twice-daily administration for sustained effects) and cross-validate results across multiple behavioral assays .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy across populations (e.g., TBI vs. Alzheimer’s patients) be reconciled?

Discrepancies may arise from differences in pathology (e.g., acute TBI vs. chronic neurodegeneration in AD) or methodological variability (e.g., outcome measures, sample sizes). To address this, researchers should:

- Conduct systematic reviews with meta-analyses to aggregate data from heterogeneous studies .

- Use stratified subgroup analyses to identify responder populations (e.g., TBI patients with specific injury loci).

- Design translational studies comparing biomarkers (e.g., CSF choline levels) across cohorts .

Q. What strategies are effective for mitigating placebo effects in this compound clinical trials?

Placebo-controlled, double-blind designs are essential. To enhance rigor:

- Incorporate active placebos (e.g., low-dose caffeine) to mimic mild side effects.

- Use objective endpoints (e.g., fMRI for hippocampal activation) alongside cognitive batteries.

- Apply crossover designs with washout periods to control intra-participant variability .

Q. What methodological frameworks (e.g., PICO, FINER) are optimal for formulating research questions on this compound’s long-term safety?

The PICO framework (Population, Intervention, Comparison, Outcome) is ideal for clinical safety studies:

- Population: Adults with mild cognitive impairment (MCI).

- Intervention: Daily this compound (600 mg) for 12 months.

- Comparison: Placebo or active comparator (e.g., memantine).

- Outcome: Incidence of adverse events (e.g., insomnia, agitation) via standardized scales (e.g., SAE-AERS).

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure ethical recruitment and longitudinal feasibility .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with other nootropics?

Use factorial designs to test combinations (e.g., this compound + Aniracetam) against monotherapies. Measure additive vs. synergistic effects via isobolographic analysis. Prioritize in vitro neuroprotective assays (e.g., glutamate-induced excitotoxicity models) before progressing to in vivo studies. Ensure pharmacokinetic compatibility (e.g., non-competing metabolic pathways) .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Mixed-effects models to account for repeated measures in longitudinal studies.

- ANCOVA adjusting for baseline cognitive scores.

- Power analysis during planning to ensure adequate sample sizes, especially for small effect sizes common in cognitive trials .

Q. How can researchers address publication bias in this compound literature reviews?

- Use funnel plots and Egger’s regression to detect asymmetry in meta-analyses.

- Include grey literature (e.g., clinical trial registries, conference abstracts) to mitigate underreporting of null results .

Q. What ethical guidelines apply to human trials involving this compound?

- Obtain informed consent with explicit disclosure of off-label use.

- Adhere to Declaration of Helsinki principles for vulnerable populations (e.g., MCI patients).

- Submit protocols to institutional review boards (IRBs) for approval, particularly for long-term safety monitoring .

Q. Data Presentation Best Practices

Properties

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULJGOSFKWFVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72869-16-0 (sulfate) | |

| Record name | Pramiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60218604 | |

| Record name | Pramiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68497-62-1 | |

| Record name | Pramiracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68497-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pramiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68497-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4449F8I3LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.